ETHYL 4-{4-[5-(ETHOXYCARBONYL)-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDIN-4-YL]PHENYL}-1,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE
Overview
Description
Diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a complex organic compound with the molecular formula C24H30N4O6 It is characterized by the presence of two tetrahydropyrimidine rings connected by a phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) can be achieved through a one-pot three-component condensation reaction. This involves the reaction of terephthalic aldehyde, 4-chloroacetoacetic ester, and ureas under Biginelli reaction conditions . The reaction typically proceeds under mild conditions, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halomethyl groups.
Cyclization Reactions: It can participate in bis-heterocyclization reactions, forming new heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include primary amines, which react with the halomethyl groups under mild conditions to form new heterocyclic compounds .
Major Products
The major products formed from these reactions include bis-heterocyclic compounds, such as pyrrolo[3,4-d]pyrimidine-2,5-diones .
Scientific Research Applications
Diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) involves its interaction with nucleophiles. The compound’s halomethyl groups are highly reactive, allowing for nucleophilic substitution reactions that lead to the formation of new heterocyclic systems . These reactions typically proceed under mild conditions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Blocks heme synthesis and prevents the induction of hepatic heme oxygenase-1 in mice.
Uniqueness
Diethyl 4,4’-(1,4-phenylene)bis(1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is unique due to its bis-heterocyclic structure, which allows for the formation of complex heterocyclic systems through bis-heterocyclization reactions . This makes it a valuable intermediate in the synthesis of novel compounds with potential biological and pharmacological activities.
Properties
IUPAC Name |
ethyl 6-[4-(5-ethoxycarbonyl-3,4-dimethyl-2-oxo-1,6-dihydropyrimidin-6-yl)phenyl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6/c1-7-33-21(29)17-13(3)27(5)23(31)25-19(17)15-9-11-16(12-10-15)20-18(22(30)34-8-2)14(4)28(6)24(32)26-20/h9-12,19-20H,7-8H2,1-6H3,(H,25,31)(H,26,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAVLUYMVUOWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C3C(=C(N(C(=O)N3)C)C)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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